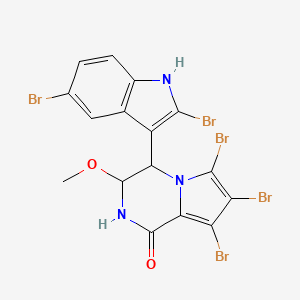

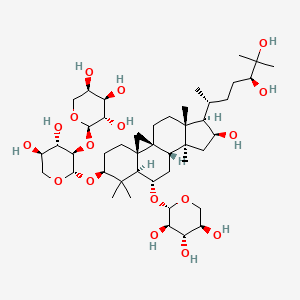

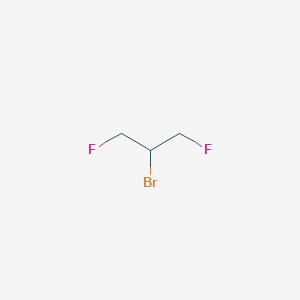

![molecular formula C8H16O3S B1474459 3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol CAS No. 1933446-29-7](/img/structure/B1474459.png)

3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol

Overview

Description

3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol, or 3-HCP, is a compound found in nature that has a wide range of applications in biochemistry and physiology. It is a highly versatile compound, with unique properties that make it ideal for use in a variety of scientific research applications. 3-HCP is a natural product and is derived from the essential amino acid cysteine. It is a cyclic sulfanyl compound with a hydroxyl group at the C-2 position, and a propane-1,2-diol backbone. It has been studied extensively for its potential in drug development and its ability to act as a chaperone in protein folding.

Scientific Research Applications

Bioproduction and Downstream Processing

Biologically produced diols, such as 1,3-propanediol, have garnered attention for their applications in producing environmentally friendly chemicals from renewable sources. The review by Zhi-Long Xiu and A. Zeng (2008) highlights the challenges and perspectives in downstream processing of biologically produced diols, emphasizing the need for efficient recovery and purification methods due to their significant cost impact. This research could be relevant for understanding the purification and application of similar compounds like the one (Zhi-Long Xiu & A. Zeng, 2008).

Catalytic Processes

The conversion of glycerol to 1,3-propanediol, a process that may parallel the conversion pathways of similar diols, was reviewed by Alisson Dias da Silva Ruy et al. (2020). This paper discusses the role of heterogeneous catalysts in enhancing process efficiency, which could offer insights into the catalytic applications of related compounds (Alisson Dias da Silva Ruy et al., 2020).

Environmental and Material Applications

The synthesis and applications of carbofunctional sulfur-containing organosilicon compounds reviewed by N. Vlasova, M. S. Sorokin, and E. Oborina (2017) cover a range of potential uses from rubber compositions to sorbents for metals. This suggests that compounds with sulfur functionalities may find use in various environmental and material science applications (N. Vlasova, M. S. Sorokin, & E. Oborina, 2017).

Safety and Toxicity of Chemical Compounds

The review on fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) by Boyan Gao et al. (2019) discusses the safety concerns and toxicological effects of these compounds. While not directly related to the compound , this review underscores the importance of understanding the health and environmental impacts of chemical compounds, which could be pertinent for new compounds being introduced into various applications (Boyan Gao et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

This involves identifying the specific proteins or receptors that the compound interacts with in the body. These targets are usually identified through a combination of biochemical assays and computational predictions .

Mode of Action

This refers to how the compound interacts with its target. It could inhibit or activate the target, or it might modulate its activity in some other way. Understanding the mode of action often involves detailed biochemical and biophysical studies .

Biochemical Pathways

Once the target and mode of action are known, researchers can start to map out the biochemical pathways that are affected by the compound. This often involves looking at changes in the activity of downstream proteins or metabolites .

Pharmacokinetics

This involves studying how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly affect a compound’s efficacy and are usually studied using a combination of in vitro experiments and in vivo animal models .

Result of Action

This refers to the overall effect of the compound on cellular or physiological functions. This could involve looking at changes in cell growth, gene expression, or physiological responses .

Action Environment

This involves studying how various factors, such as pH, temperature, and the presence of other molecules, can affect the activity of the compound .

properties

IUPAC Name |

3-[(1R,2R)-2-hydroxycyclopentyl]sulfanylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3S/c9-4-6(10)5-12-8-3-1-2-7(8)11/h6-11H,1-5H2/t6?,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKZNRNWCBXKIY-SPDVFEMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)SCC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)SCC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

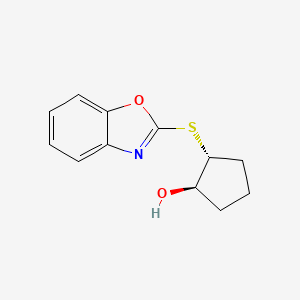

![4-[(1R,2R)-2-hydroxycyclopentyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1474379.png)

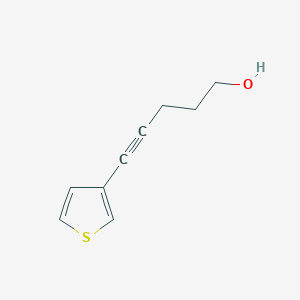

![(1R,2R)-2-{[4-(propan-2-yl)phenyl]sulfanyl}cyclopentan-1-ol](/img/structure/B1474384.png)

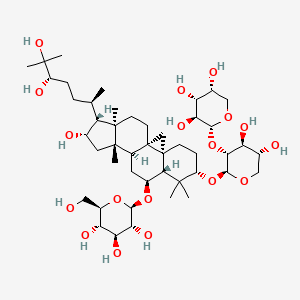

![(1R,2R)-2-[(4-methylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474387.png)

![2,2-Dimethyl-3alpha,4abeta-dichloro-6-hydroxy-12abeta,8-[(2E,6E)-3-methyl-2-hexene-1-yl-6-ylidene]-3,4,4a,8,9,12a-hexahydro-2H,7H-1,10-dioxanaphthacene-5,12-dione](/img/structure/B1474398.png)